
4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline
Descripción general
Descripción
4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline, commonly referred to as IPTFA, is a synthetic organic compound that has a wide range of applications in scientific research. It is a colorless liquid with a faint odor and a melting point of -18 °C. IPTFA is soluble in most organic solvents and is used as a reagent in various chemical reactions. This compound is used in a variety of laboratory experiments due to its unique properties, such as its low volatility and low toxicity.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The reactivity of trifluoromethyl-substituted anilines has been extensively studied, offering a pathway to novel compounds like isoxazoles and triazines. Anionic activation of trifluoromethyl groups in anilines facilitates the synthesis of these heterocycles, demonstrating the synthetic utility of trifluoromethylated aniline derivatives in constructing complex organic frameworks (Strekowski et al., 1995).
Electrochemical CO2 Reduction
In the context of electrochemical CO2 reduction, rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionalities have been shown to outperform benchmark catalysts. The strategic placement of aniline moieties influences catalytic performance, demonstrating the role of trifluoromethyl-substituted anilines in enhancing CO2 conversion efficiencies (Talukdar et al., 2020).
Material Science and Polymer Chemistry
Trifluoromethoxy-substituted anilines have been identified as key intermediates for further structural elaboration, showcasing their importance in material science and polymer chemistry. Their reactivity under metalation conditions allows for the creation of novel compounds with potential applications in various fields (Leroux et al., 2003).
Additionally, the synthesis of polyurethane cationomers incorporating anil groups indicates the potential for creating polymeric films with fluorescent properties. This underscores the relevance of trifluoromethyl-substituted anilines in developing materials with unique optical characteristics (Buruianǎ et al., 2005).
Novel Syntheses and Applications
Research has also focused on the development of novel syntheses and applications for trifluoromethylated anilines. For instance, the creation of liquid crystal materials from derivatives of trifluoromethyl-substituted anilines highlights the application of these compounds in advanced material science, pointing towards their role in enabling technologies reliant on specific molecular orientations and properties (Miyajima et al., 1995).
Propiedades
IUPAC Name |
4-(3-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-12(8-11)21-13-6-7-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPOTLHGTYGNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



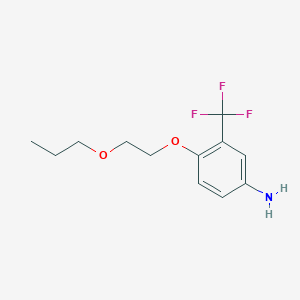
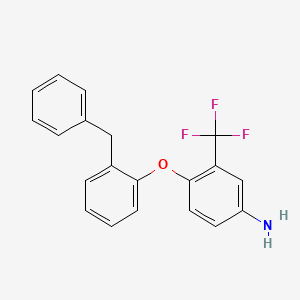
![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)




![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)
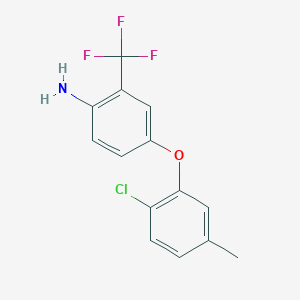
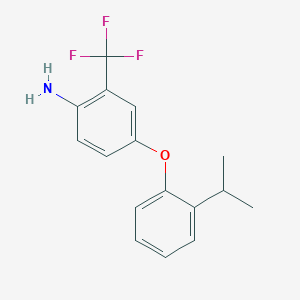

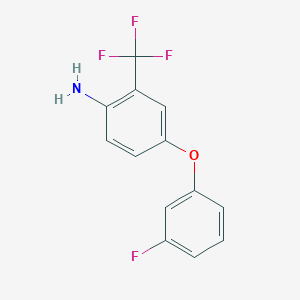
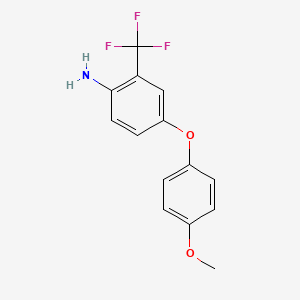
![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)